Aluminum monohydrate

Bayer process alumina refining thermodynamics

Ensure phase purity by specifying the monohydrate (γ-AlOOH, CAS 144892-73-9). Unlike trihydroxides, only the monohydrate remains thermodynamically stable above 20 °C in aqueous environments, preventing unpredictable phase transformations during hydrothermal synthesis or catalyst preparation. For catalytic applications, demand pseudoboehmite-grade material with a BET surface area of 130–250 m²/g and pore volume >1.0 cm³/g to maximize active metal dispersion. For sapphire growth and semiconductor components, source chelant-assisted (EDTA-based) grades to achieve sub-ppm sodium and transition metal levels. For accurate thermodynamic modeling, insist on α-monohydrate (boehmite) free of trihydrate contamination—trace gibbsite adds a 35% higher heat of solution that skews dissolution kinetics.

Molecular Formula AlH2O
Molecular Weight 44.997 g/mol
CAS No. 144892-73-9
Cat. No. B12543887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum monohydrate
CAS144892-73-9
Molecular FormulaAlH2O
Molecular Weight44.997 g/mol
Structural Identifiers
SMILESO.[Al]
InChIInChI=1S/Al.H2O/h;1H2
InChIKeyMHCAFGMQMCSRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Monohydrate Procurement Guide: CAS 144892-73-9 – Scientific Selection Criteria and Differentiated Properties


Aluminum monohydrate (CAS 144892-73-9), also known as alumina monohydrate or boehmite (γ-AlOOH), is a crystalline aluminum oxyhydroxide classified as an alumina monohydrate alongside diaspore [1]. It serves as a critical precursor to γ-alumina catalysts and adsorbents, with its crystallinity, surface area, and thermal stability directly influencing the performance of downstream catalytic and separation systems [2]. The material's commercial and research value is intrinsically tied to its polymorphic identity within the broader aluminum hydroxide/oxide family, where trihydrates (gibbsite, bayerite) and other monohydrates (diaspore, pseudoboehmite) exhibit markedly different solubility, thermal transformation behavior, and textural properties [1][3].

Why Aluminum Monohydrate Cannot Be Substituted by Generic Aluminum Hydroxide or Trihydrate Forms


Substitution of aluminum monohydrate (γ-AlOOH) with aluminum trihydroxide (e.g., gibbsite, Al(OH)₃) or amorphous aluminum hydroxide gels is scientifically invalid due to fundamental differences in thermodynamic stability, dissolution kinetics, and resulting material morphology. At temperatures above 100°C, aluminum trihydroxides undergo rapid phase transformation to the monohydrate form, which is the thermodynamically stable phase in aqueous environments above 20°C [1]. This phase instability directly impacts the reproducibility of hydrothermal syntheses and catalyst preparation protocols. Furthermore, the distinct crystal structures of boehmite (well-crystallized monohydrate) and pseudoboehmite (poorly crystalline monohydrate) yield surface areas differing by up to an order of magnitude—from <20 m²/g for crystalline boehmite to >250 m²/g for pseudoboehmite—profoundly affecting catalyst dispersion and adsorption capacity [2]. Procurement of undefined 'aluminum hydroxide' without specifying the hydrate state risks introducing a mixture of phases with unpredictable performance in applications ranging from catalyst support fabrication to advanced ceramic processing.

Quantitative Differentiation Evidence for Aluminum Monohydrate Against Closest Analogs


Thermodynamic Stability: α-Monohydrate vs. α-Trihydrate Solubility in Bayer Process Conditions

In sodium hydroxide solutions representative of the Bayer process, the heat of solution for α-aluminum monohydrate (analogous to boehmite) is 4.76 kcal/mol, which is 2.58 kcal/mol lower than that of α-aluminum trihydrate (analogous to gibbsite) at 7.34 kcal/mol [1]. This quantifies the significantly lower energy barrier for monohydrate dissolution, correlating with its thermodynamic stability as the dominant phase above 20°C. At temperatures exceeding 100°C, trihydrates undergo rapid and irreversible transformation to the monohydrate phase [1].

Bayer process alumina refining thermodynamics phase stability

Textural Property Differentiation: Boehmite vs. Pseudoboehmite Surface Area and Pore Volume

The surface area and pore volume of aluminum monohydrate are exquisitely sensitive to its crystallinity, defining two distinct material classes: well-crystallized boehmite and poorly crystalline pseudoboehmite. Pseudoboehmite, characterized by an incomplete crystal structure and containing 1.25–2.0 molecules of water, exhibits a high surface area of 131 m²/g and a total pore volume of 1.24 cm³/g when synthesized at pH 12.5 [1]. In contrast, well-crystallized boehmite yields significantly lower surface areas, typically below 20 m²/g [2]. The surface area of boehmite can be tuned between 90 and 410 m²/g depending on synthesis conditions, demonstrating the critical impact of crystallinity on textural properties [3].

catalyst support surface area pore volume boehmite

Phosphate Binding Capacity: Aluminum Hydroxide Gels vs. Crystalline Aluminum Hydroxide Forms

While direct quantitative comparisons for aluminum monohydrate (AlOOH) as a phosphate binder are limited in the public literature, class-level evidence from aluminum hydroxide gels demonstrates that the phosphate binding capacity of aluminum-based materials is highly dependent on physical form and surface area. In an in vitro study simulating gastrointestinal transit, five commercial aluminum hydroxide gels exhibited widely varying phosphate binding capacities, with the fraction of the dose converted to soluble (potentially bioavailable) aluminum species also varying significantly [1]. The relative phosphate-binding coefficient per gram for aluminum hydroxide (generic) is 1.5, compared to 1.0 for calcium carbonate and 2.0 for lanthanum carbonate [2].

phosphate binder hyperphosphatemia in vitro binding aluminum hydroxide

Synthesis Purity Control: Chelant-Assisted Hydrothermal Route for High-Purity Aluminum Monohydrate

A recent patent discloses a method for preparing high-purity aluminum monohydrate by mixing an alumina feedstock with ethylenediaminetetraacetic acid (EDTA) and subjecting the mixture to hydrothermal treatment at a pH of at least 8 in the presence of ammonia [1]. This chelant-assisted route enables control over impurities that is not achievable with conventional precipitation or Bayer-derived boehmite. The process yields aluminum monohydrate with a purity suitable for subsequent transformation into α-alumina for advanced ceramics and electronic applications [1].

high-purity alumina hydrothermal synthesis chelating agent EDTA

Optimized Application Scenarios for Aluminum Monohydrate Based on Differentiated Properties


Catalyst Support Fabrication Requiring High and Reproducible Surface Area

Procure pseudoboehmite-grade aluminum monohydrate with a specified BET surface area between 130–250 m²/g and pore volume >1.0 cm³/g for use as a catalyst carrier in petrochemical refining (e.g., hydrodesulfurization, hydrogenation). The high surface area maximizes active metal dispersion, while the controlled pore structure ensures accessibility of reactants to catalytic sites [1]. Avoid crystalline boehmite grades with surface areas <20 m²/g, which will result in suboptimal catalyst performance. This selection is directly supported by the surface area and pore volume data presented in Section 3, Evidence Item 2.

High-Purity α-Alumina Precursor for Advanced Ceramics and Electronics

Source aluminum monohydrate manufactured via chelant-assisted hydrothermal synthesis (e.g., EDTA-based method) to ensure low sodium and transition metal impurity levels [1]. This grade is essential for producing α-alumina used in sapphire crystal growth, high-intensity discharge lamp tubes, and semiconductor processing components where even ppm-level impurities can degrade optical clarity, dielectric properties, or mechanical strength. The patent evidence in Section 3, Evidence Item 4, supports the use of this specialized synthesis route to achieve the requisite purity profile.

Hydrothermal Synthesis and Bayer Process Modeling Requiring Phase-Pure α-Monohydrate

For fundamental studies on alumina phase transformations, solubility modeling, or Bayer process optimization, procure α-aluminum monohydrate (boehmite) that is free from trihydrate contamination. The thermodynamic data in Section 3, Evidence Item 1, demonstrates that even trace amounts of α-trihydrate will alter dissolution kinetics and energy balance calculations due to its 35% higher heat of solution. Phase-pure monohydrate ensures reproducibility in hydrothermal experiments and accurate thermodynamic parameter determination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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